molecular formula C9H11NO5 B2794725 Dimethyl 2-(5-isoxazolyl)succinate CAS No. 477858-68-7

Dimethyl 2-(5-isoxazolyl)succinate

Cat. No.: B2794725
CAS No.: 477858-68-7
M. Wt: 213.189
InChI Key: KXCVSZUKZLXGCQ-UHFFFAOYSA-N
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Mechanism of Action

While specific information on the mechanism of action of Dimethyl 2-(5-isoxazolyl)succinate was not found, related compounds such as Sulfisoxazole act as competitive inhibitors of the enzyme dihydropteroate synthetase, inhibiting bacterial synthesis of dihydrofolic acid .

Safety and Hazards

While specific safety data for Dimethyl 2-(5-isoxazolyl)succinate was not found, safety data for related compounds such as Dimethyl succinate suggest avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound .

Future Directions

Dimethyl 2-(5-isoxazolyl)succinate is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules, making it instrumental in drug discovery and development. It is available for purchase from various chemical suppliers , indicating its ongoing use in scientific research.

Preparation Methods

The synthesis of Dimethyl 2-(5-isoxazolyl)succinate typically involves the reaction of isoxazole derivatives with succinic acid or its derivatives. One common method includes the esterification of 2-(5-isoxazolyl)succinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Properties

IUPAC Name

dimethyl 2-(1,2-oxazol-5-yl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVSZUKZLXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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